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Compound of Interest

Compound Name: N6-Carboxymethyl-ATP

Cat. No.: B12369107 Get Quote

For researchers, scientists, and drug development professionals, the choice of molecular tools

is paramount to experimental success. Adenosine triphosphate (ATP) analogs are

indispensable reagents for studying ATP-utilizing enzymes, particularly kinases. This guide

provides a detailed functional comparison of two such analogs: N6-Carboxymethyl-ATP and

Biotin-ATP, offering insights into their respective utilities, supported by available experimental

data and protocols.

This comparative analysis delves into the biochemical properties, enzymatic acceptance, and

practical applications of N6-Carboxymethyl-ATP, a molecule modified at the adenine base,

and Biotin-ATP, an analog modified at the terminal phosphate. While direct comparative studies

are limited, this guide consolidates available data to aid researchers in selecting the

appropriate tool for their specific needs, from kinase activity assays to protein labeling and

beyond.

At a Glance: Key Functional Differences
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Feature N6-Carboxymethyl-ATP Biotin-ATP

Modification Site N6 position of the adenine ring
γ-phosphate of the

triphosphate chain

Primary Application

ATP-binding site probe,

potential for affinity

chromatography

Kinase-catalyzed protein and

peptide labeling,

phosphoproteomics

Detection Method

Requires specific antibodies or

further chemical modification

for detection

Readily detected via high-

affinity binding of streptavidin

or avidin conjugates

Enzyme Acceptance

Accepted by some kinases

(e.g., hexokinase, acetate

kinase)[1]

Broadly accepted by a wide

range of protein kinases[2]

Data Availability
Limited quantitative kinetic

data available

Extensive quantitative data on

labeling efficiency and enzyme

kinetics available[2][3]

Quantitative Performance Data
The following tables summarize the available quantitative data on the performance of N6-
Carboxymethyl-ATP and Biotin-ATP in enzymatic assays. It is important to note that the data

for N6-Carboxymethyl-ATP is derived from older literature and is less extensive than the more

recent and comprehensive data available for Biotin-ATP.

Table 1: Coenzymic Activity of N6-Carboxymethyl-ATP Derivatives Relative to ATP[1]
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Enzyme ATP Analog Relative Activity (%)

Hexokinase
N6-[(2-

carboxyethyl)thiomethyl]-ATP
88

Hexokinase

N6-(N-(3-

aminopropyl)carbamoylethyl]thi

omethyl)-ATP

94

Acetate Kinase
N6-[(2-

carboxyethyl)thiomethyl]-ADP
82

Acetate Kinase

N6-([N-3-

aminopropyl)carbamoylethyl]thi

omethyl)-ADP

81

*Note: Data for ADP analogs are included as they are part of the same study and provide

context on the acceptance of N6-modified adenine nucleotides by kinases.

Table 2: Kinase-Catalyzed Labeling Efficiency and Kinetic Parameters for Biotin-ATP[2][3]

Kinase Substrate
Labeling
Efficiency
(% of ATP)

kcat/KM
(ATP-biotin)
(s⁻¹µM⁻¹)

kcat/KM
(ATP)
(s⁻¹µM⁻¹)

Fold
Reduction
in Catalytic
Efficiency

PKA Kemptide 72 ± 7 0.25 0.52 2.1

Various (25

kinases)
Various

Generally

high

acceptance

- - 1.1 to 16

Experimental Protocols
Synthesis of N6-[(2-carboxyethyl)thiomethyl]-ATP
This protocol is based on the method described by Yamazaki et al. (1978)[1].

Materials:
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Adenosine 5'-triphosphate (ATP)

Formaldehyde

3-Mercaptopropionic acid

Sodium hydroxide (NaOH)

Hydrochloric acid (HCl)

Water

Reaction vessel

pH meter

Stirring apparatus

Procedure:

Dissolve ATP in water.

Add 3-mercaptopropionic acid to the ATP solution.

Adjust the pH of the solution to 11.7 with NaOH.

Add formaldehyde to the reaction mixture.

Stir the reaction mixture at room temperature, maintaining the pH at 11.7.

Monitor the reaction progress (e.g., by UV spectroscopy or chromatography).

Upon completion, neutralize the reaction mixture with HCl.

Purify the resulting N6-[(2-carboxyethyl)thiomethyl]-ATP using appropriate chromatographic

techniques.

Kinase-Catalyzed Biotinylation using Biotin-ATP
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This protocol is a general guideline for labeling a kinase substrate with Biotin-ATP[4].

Materials:

Purified kinase of interest

Kinase substrate (peptide or protein)

Biotin-ATP

Kinase reaction buffer (specific to the kinase)

ATP (for control reaction)

SDS-PAGE materials

Streptavidin-HRP conjugate

Chemiluminescent substrate

Procedure:

Reaction Setup:

In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase buffer,

the kinase, and its substrate.

Prepare a control reaction with ATP instead of Biotin-ATP.

Prepare a negative control without the kinase.

Initiation:

Add Biotin-ATP to the experimental tube to a final concentration typically in the range of

10-100 µM.

Add an equivalent concentration of ATP to the control tube.

Incubation:
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Incubate the reactions at the optimal temperature for the kinase (usually 30°C) for a

predetermined time (e.g., 30-60 minutes).

Termination:

Stop the reaction by adding SDS-PAGE loading buffer.

Detection:

Separate the reaction products by SDS-PAGE.

Transfer the proteins to a nitrocellulose or PVDF membrane.

Block the membrane and then probe with a streptavidin-HRP conjugate.

Detect the biotinylated substrate using a chemiluminescent substrate and an appropriate

imaging system.

Visualizing the Concepts
To better understand the molecular differences and experimental workflows, the following

diagrams are provided.
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Molecular Structures of ATP Analogs

N6-Carboxymethyl-ATP Biotin-ATP

Adenine Ring
(Modification at N6)

Ribose Carboxymethyl Group

 attached to N6

Triphosphate Chain

Adenine Ring

Ribose

Triphosphate Chain
(Modification at γ-phosphate)

Biotin

 attached to γ-phosphate

Click to download full resolution via product page

Caption: Molecular structures of N6-Carboxymethyl-ATP and Biotin-ATP.
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Kinase-Catalyzed Labeling Workflow

Start: Prepare Reaction Mix
(Kinase, Substrate, Buffer)

Add ATP Analog
(e.g., Biotin-ATP)

Incubate at Optimal Temperature

Stop Reaction
(e.g., add SDS-PAGE buffer)

Analysis

SDS-PAGE Separation

 for proteins

Western Blot

Detection
(e.g., Streptavidin-HRP)

End: Labeled Substrate Detected

Click to download full resolution via product page

Caption: General workflow for kinase-catalyzed substrate labeling.
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Mechanism of Kinase-Catalyzed Biotinylation

Phospho-transfer Reaction

Kinase Active Site

Protein/Peptide Substrate
(with Ser/Thr/Tyr-OH)

 binds Biotin-ATP

 binds

Biotinylated Substrate

 Kinase transfers
biotinylated γ-phosphate

ADP

Click to download full resolution via product page

Caption: Simplified mechanism of kinase-catalyzed biotinylation.

Concluding Remarks
Both N6-Carboxymethyl-ATP and Biotin-ATP serve as valuable tools for investigating ATP-

dependent enzymes. Biotin-ATP stands out for its broad applicability in kinase-catalyzed

labeling due to its acceptance by a wide range of kinases and the straightforward, high-affinity

detection method it enables. The wealth of recent quantitative data solidifies its position as a

robust tool for phosphoproteomics and kinase inhibitor screening.

N6-Carboxymethyl-ATP, while less characterized, presents opportunities for probing the ATP-

binding pocket with a modification on the adenine moiety. Its utility may lie in applications

where modification of the triphosphate chain is undesirable or for the development of specific

affinity ligands. The limited available data suggests it is a substrate for some kinases, but
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further research is needed to fully elucidate its kinetic properties and broader applicability

across the kinome.

Ultimately, the choice between these two ATP analogs will depend on the specific experimental

goals, the enzyme system under investigation, and the detection methods available to the

researcher. This guide provides a foundational understanding to inform that decision-making

process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12369107?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12369107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

